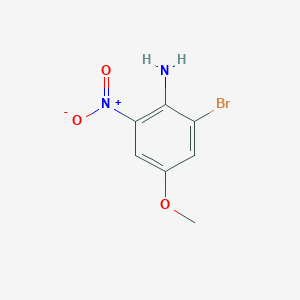
2-Bromo-4-methoxy-6-nitroaniline
Vue d'ensemble
Description
“2-Bromo-4-methoxy-6-nitroaniline” is a chemical compound with the CAS Number: 10172-35-7 . It has a molecular weight of 247.05 and its IUPAC name is 2-bromo-4-methoxy-6-nitroaniline . The compound is typically stored at room temperature and appears as a white to yellow to brown powder or crystals .
Synthesis Analysis
The synthesis of compounds similar to “2-Bromo-4-methoxy-6-nitroaniline” often involves multistep processes . For instance, the synthesis of anilines typically involves a nitration step, a conversion from the nitro group to an amine, and a bromination . Direct bromination of aniline can produce a variety of polybrominated and oxidized products .
Molecular Structure Analysis
The InChI code for “2-Bromo-4-methoxy-6-nitroaniline” is 1S/C7H7BrN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 . This code provides a standardized way to represent the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-Bromo-4-methoxy-6-nitroaniline” is a white to yellow to brown powder or crystals . It is stored at room temperature .
Applications De Recherche Scientifique
Application 1: Optical Applications
- Summary of Application : 4-methoxy-2-nitroaniline is used in the growth and characterization of organic single crystals for optical applications .
- Methods of Application : The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses . The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies .
- Results or Outcomes : The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm . The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal .
Application 2: Synthesis of Dyes and Pigments
- Summary of Application : 4-Methoxy-2-nitroaniline is an aniline compound used in the synthesis of dyes and pigments .
- Methods of Application : This compound is used as an intermediate for the synthesis of dyes, pigments, and other chemical compounds .
- Results or Outcomes : The specific outcomes or results of this application are not provided in the source .
Application 3: Multistep Synthesis
- Summary of Application : Nitroaniline compounds are used in multistep synthesis processes .
- Methods of Application : The process involves nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning that it must be added first, and the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
- Results or Outcomes : The specific outcomes or results of this application are not provided in the source .
Application 4: Synthesis of Benzimidazoles
- Summary of Application : Bromo-nitroaniline compounds are used in the synthesis of benzimidazoles .
- Methods of Application : This involves an intramolecular palladium-catalysed aryl amination reaction .
- Results or Outcomes : The specific outcomes or results of this application are not provided in the source .
Application 5: Multistep Synthesis
- Summary of Application : Nitroaniline compounds are used in multistep synthesis processes .
- Methods of Application : The process involves nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning that it must be added first, and the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
- Results or Outcomes : The specific outcomes or results of this application are not provided in the source .
Application 6: Synthesis of Benzimidazoles
- Summary of Application : Bromo-nitroaniline compounds are used in the synthesis of benzimidazoles .
- Methods of Application : This involves an intramolecular palladium-catalysed aryl amination reaction .
- Results or Outcomes : The specific outcomes or results of this application are not provided in the source .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-4-methoxy-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCRRMSGEDGSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620387 | |
| Record name | 2-Bromo-4-methoxy-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxy-6-nitroaniline | |
CAS RN |
10172-35-7 | |
| Record name | 2-Bromo-4-methoxy-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-bromo-5-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)
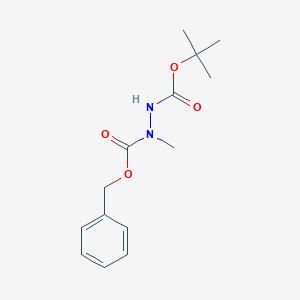
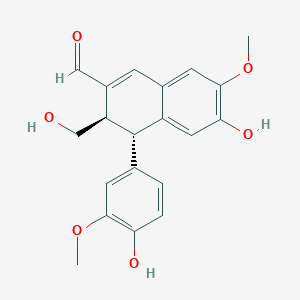
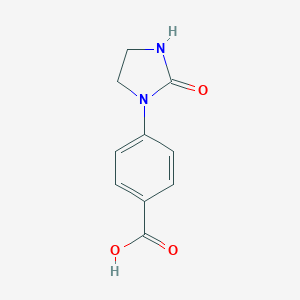
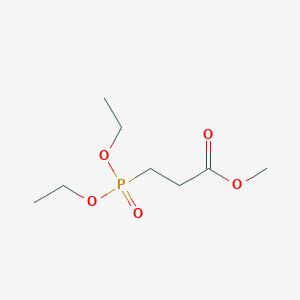
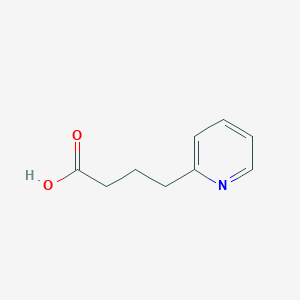
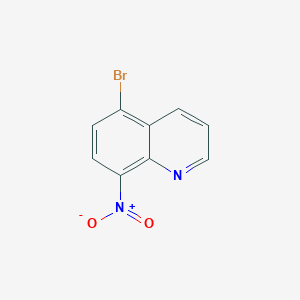
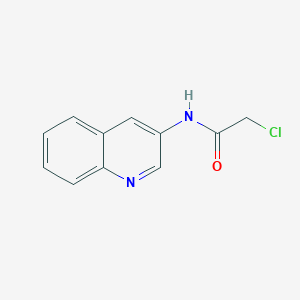
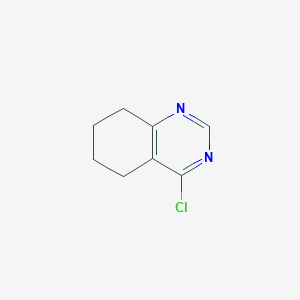
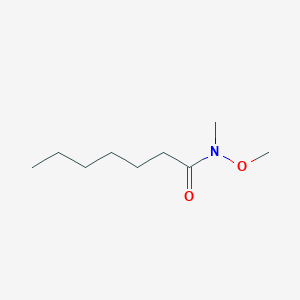
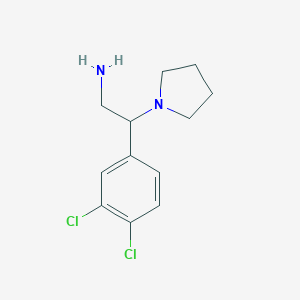
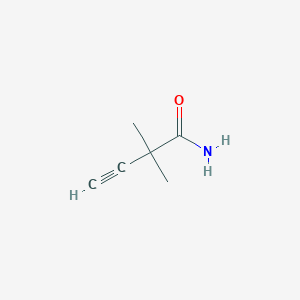
![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)